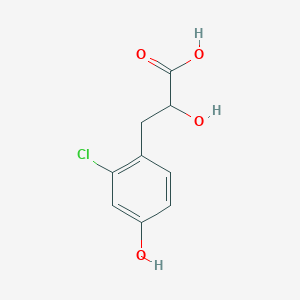![molecular formula C12H17Cl2N3 B13540685 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride , is a chemical compound with the following structure:
C11H15N3O⋅2HCl
Imidazole, the core moiety of this compound, is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .
Preparation Methods
Several synthetic routes lead to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. One common method involves the reaction of 2-methylimidazole with 4-chlorobenzaldehyde, followed by reduction. The compound can also be synthesized via other routes, including reductive amination or condensation reactions. Industrial production methods may vary, but they typically optimize yield, purity, and scalability.
Chemical Reactions Analysis
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents include reducing agents (e.g., sodium borohydride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Medicine: It may serve as a potential drug candidate due to its diverse biological activities.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It could interact with cellular targets, affecting biological processes.
Industry: Its synthesis and applications contribute to pharmaceuticals, materials, and more.
Mechanism of Action
The precise mechanism remains context-dependent. it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride stands out due to its unique structure. Similar compounds include other imidazole derivatives, such as clemizole, etonitazene, and astemizole .
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C12H17Cl2N3 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2;;/h3-9H,13H2,1-2H3;2*1H |
InChI Key |
SMDFFABXMVVRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)







![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)

